Home > Products > Screening Compounds P122208 > (3R,8S,9S,12S)-Atazanavir
(3R,8S,9S,12S)-Atazanavir - 1332981-14-2

(3R,8S,9S,12S)-Atazanavir

Catalog Number: EVT-1478268
CAS Number: 1332981-14-2
Molecular Formula: C38H52N6O7
Molecular Weight: 704.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atazanavir R,S,S,S-diastereomer is a key intermediate in the synthesis of Atazanavir, a potent antiretroviral compound used in the treatment of HIV-1 infection. [] This diastereomer is specifically significant because of its precise stereochemistry, which plays a crucial role in the overall efficacy and activity of Atazanavir.

Overview

Atazanavir is a potent antiretroviral medication primarily used for the treatment of human immunodeficiency virus (HIV) infection. It is classified as a protease inhibitor, which works by inhibiting the HIV protease enzyme, crucial for viral replication. The chemical structure of Atazanavir is represented as (3R,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester. Atazanavir is marketed under the brand name Reyataz and is notable for its once-daily dosing regimen and lower impact on lipid levels compared to other protease inhibitors .

Source and Classification

Atazanavir was developed through collaborative efforts by pharmaceutical companies such as Bristol-Myers Squibb and Novartis. It belongs to the class of compounds known as HIV protease inhibitors, which are critical in managing HIV/AIDS by preventing the maturation of viral particles .

Synthesis Analysis

Methods and Technical Details

The synthesis of Atazanavir involves several steps that utilize various organic reactions. Key methods include:

  1. Initial Condensation: The synthesis begins with the reaction of N-methoxycarbonyl-L-tert-leucine with appropriate amino derivatives under controlled conditions using solvents such as methylene chloride and dimethylformamide. This step is typically catalyzed by agents like diisopropyl ethylamine .
  2. Formation of Intermediates: Subsequent steps involve the formation of intermediates through reactions with hydrazine derivatives and other reagents. For instance, the use of 4-bromobenzaldehyde in acetal reactions has been documented as part of the synthetic pathway .
  3. Purification: After synthesis, Atazanavir is purified through crystallization processes involving solvents such as ethanol and water to ensure high purity levels (up to 99%) .

Technical Steps

  • Step 1: Reaction in a chlorinated solvent at low temperatures.
  • Step 2: Reduction using ammonium formate and palladium on carbon catalyst.
  • Step 3: Final purification through crystallization techniques .
Molecular Structure Analysis

Structure and Data

The molecular formula for Atazanavir is C38H52N6O7, with a molecular weight of approximately 650.85 g/mol. The compound features multiple chiral centers, contributing to its stereochemistry, which is critical for its biological activity .

Structural Features

  • Core Structure: Atazanavir contains a pentaazatetradecanedioic acid backbone with various functional groups that enhance its interaction with the HIV protease enzyme.
  • Functional Groups: Hydroxy groups and dimethyl ester functionalities play significant roles in its pharmacological properties .
Chemical Reactions Analysis

Reactions and Technical Details

Atazanavir undergoes various chemical reactions during its synthesis:

  • Condensation Reactions: Key in forming the initial backbone structure.
  • Reduction Reactions: Utilize palladium catalysts to introduce hydroxyl groups effectively.
  • Acidic Hydrolysis: Employed during purification to remove protecting groups while maintaining structural integrity .

These reactions are executed under controlled conditions to optimize yield and purity.

Mechanism of Action

Atazanavir functions by specifically inhibiting the HIV protease enzyme, which is essential for processing viral proteins necessary for viral replication. By binding to the active site of the protease, Atazanavir prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of infectious viral particles.

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Atazanavir typically appears as a white crystalline solid.
  • Solubility: It demonstrates variable solubility in water but is soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Atazanavir is stable under normal storage conditions but should be protected from light.
  • pH Sensitivity: Its solubility can be affected by pH levels, which is important during formulation .
Applications

Atazanavir's primary application is in the treatment of HIV infection as part of antiretroviral therapy regimens. Its unique properties allow it to be used effectively in combination therapies, enhancing patient outcomes while minimizing side effects associated with lipid metabolism disturbances seen with other protease inhibitors.

Scientific Uses

  • Research continues into potential new applications for Atazanavir beyond HIV treatment, including studies on its effects on other viral infections and possible anti-cancer properties due to its mechanism of action against cellular processes .
Stereochemical Analysis of (3R,8S,9S,12S)-Atazanavir

Structural Elucidation and Absolute Configuration Determination

(3R,8S,9S,12S)-Atazanavir is a stereochemically complex azapeptide protease inhibitor with four chiral centers, defining its unique three-dimensional architecture and biological specificity. The compound's molecular formula is C₃₈H₅₂N₆O₇, with a molecular weight of 704.856 g/mol, as confirmed by multiple analytical standards [1] [3] [7]. The absolute configuration at the four stereogenic centers—positions 3, 8, 9, and 12—has been unambiguously determined through X-ray crystallographic studies of the inhibitor bound to the HIV-1 protease (PDB ID: 2AQU) [6]. These studies reveal how the specific (R,S,S,S) configuration positions critical pharmacophoric elements for optimal target engagement.

The compound's structural identity is further defined by its IUPAC name: methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate [3] [7]. Its stereochemistry is captured in the canonical SMILES representation: COC(=O)NC@HC(=O)NN(Cc1ccc(cc1)c1ccccn1)CC@@HO, which encodes the complete stereochemical information for all chiral centers [1] [8]. The InChIKey (AXRYRYVKAWYZBR-GASGPIRDSA-N) serves as a unique stereochemical identifier, enabling precise database searches and differentiation from other stereoisomers [8].

Table 1: Fundamental Structural Identifiers of (3R,8S,9S,12S)-Atazanavir

PropertyIdentifier/Value
CAS Registry Number1332981-14-2
Molecular FormulaC₃₈H₅₂N₆O₇
Molecular Weight704.856 g/mol
IUPAC Namemethyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Canonical SMILESCOC(=O)NC@@HC(=O)NN(Cc1ccc(cc1)c1ccccn1)CC@@HO
InChIKeyAXRYRYVKAWYZBR-GASGPIRDSA-N

Comparative Stereoisomerism: Diastereomeric and Enantiomeric Relationships

The four chiral centers of the atazanavir scaffold theoretically permit 16 stereoisomers (2⁴), each exhibiting distinct physicochemical and biological properties. Among these, several diastereomers have been isolated and characterized, demonstrating significantly altered biological activities compared to the pharmacologically active (3R,8S,9S,12S) configuration. Diastereomers are stereoisomers that are not mirror images, arising from differing configurations at one or more chiral centers within the same molecular framework. Enantiomers, conversely, are non-superimposable mirror images requiring inversion at all chiral centers [3] [7] [10].

Notable characterized diastereomers include the (3S,8R,9R,12S)-isomer (CAS: 1292296-09-3), the (3R,8S,9S,12R)-isomer (CAS: 1292296-11-7), and the (3S,8R,9S,12S)-isomer (CAS: 1292296-10-6) [5] [10]. The (3R,8S,9S,12S) configuration is specifically designated as Atazanavir EP Impurity F in pharmaceutical contexts, highlighting its significance as a stereochemical impurity requiring strict control during manufacturing [7]. These diastereomers exhibit differing three-dimensional shapes that disrupt optimal binding to the HIV-1 protease active site. For instance, alterations at the C3 or C12 positions (tert-butyl groups) significantly impact hydrophobic pocket interactions, while changes at C8 (hydroxy group) disrupt hydrogen bonding networks with catalytic aspartates [4] [6] [9].

The stereochemical integrity of atazanavir is crucial because the I50L/A71V protease mutation—a signature resistance profile—induces hypersusceptibility to other protease inhibitors specifically when the active (3R,8S,9S,12S) configuration is present. This mutation paradoxically increases affinity for other PIs like ritonavir and lopinavir by 2-10 fold while conferring resistance to (3R,8S,9S,12S)-atazanavir. This effect originates from steric clashes between the bulky tert-butyl groups at P2/P2' positions of atazanavir and methyl groups on the L50 residue in the mutated protease, an interaction exquisitely sensitive to stereochemistry [4].

Table 2: Characterized Stereoisomers of Atazanavir and Key Identifiers

Stereochemical ConfigurationCAS Registry NumberRelationship to (3R,8S,9S,12S)-IsomerPharmaceutical Role
(3R,8S,9S,12S)1332981-14-2Reference CompoundActive Principle; EP Impurity F
(3S,8R,9R,12S)1292296-09-3DiastereomerPharmaceutical Impurity
(3R,8S,9S,12R)1292296-11-7DiastereomerPharmaceutical Impurity
(3S,8R,9S,12S)1292296-10-6DiastereomerPharmaceutical Impurity
(3S,8S,9S,12S) (Active)198904-31-3C3-EpimerApproved Drug (Reyataz®)

Impact of Stereochemistry on Protease Binding Affinity

The (3R,8S,9S,12S) configuration confers a unique binding mode to the HIV-1 protease active site, optimized through multiple high-affinity interactions. X-ray crystallography (PDB: 2AQU) reveals that the hydroxy group at the C8 position forms a critical hydrogen bond with the catalytic aspartate (Asp25) of the protease, while the tert-butyl groups at C3 and C12 engage in extensive hydrophobic interactions within the S2 and S2' subsites [6]. The stereospecific orientation of the bis-phenyl moiety (from the phenylmethyl and pyridinylphenylmethyl groups) facilitates π-stacking and van der Waals contacts with residues like Val50, Ile84, and Pro81 in the protease flaps and hydrophobic pockets [6] [9].

Alterations to the stereochemistry dramatically reduce binding affinity. For instance, inversion at C3 (R→S) disrupts hydrophobic packing in the S2 pocket due to mispositioning of the tert-butyl group. Similarly, inversion at C8 (S→R) reorients the critical hydroxy group, abolishing the hydrogen bond with Asp25 [6] [9]. Computational docking and molecular dynamics simulations demonstrate that the (3R,8S,9S,12S)-isomer exhibits significantly lower binding free energy (ΔG = -11.2 kcal/mol) compared to its (3S,8R,9S,12S)-diastereomer (ΔG = -8.4 kcal/mol), highlighting the energy cost of stereochemical mismatch [9].

The I50L/A71V double mutation in HIV-1 protease provides a striking example of stereochemical selectivity in resistance mechanisms. Isothermal titration calorimetry studies reveal this mutant protease binds (3R,8S,9S,12S)-atazanavir with reduced affinity (Kd = 3.2 nM) compared to wild-type protease (Kd = 0.4 nM). This 8-fold reduction arises from steric clashes between the methyl groups of Leu50 and the P2/P2' tert-butyl groups of atazanavir—groups positioned precisely by the (3R,12S) configuration. Paradoxically, this mutation enhances binding affinity for other PIs (e.g., lopinavir, ritonavir) by 2-10 fold due to a more compact hydrophobic core accommodating their smaller substituents [4].

Table 3: Thermodynamic Binding Parameters of (3R,8S,9S,12S)-Atazanavir with HIV-1 Protease Variants

Protease FormBinding Affinity (Kd, nM)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Technique
Wild-Type0.4-12.9-10.22.7ITC / DSC
I50L/A71V Mutant3.2-11.7-9.52.2ITC / DSC
I84V Mutant8.5*-10.9*-8.1*2.8*Computational [9]

*Values estimated from structural and computational data in cited literature [4] [9].

Molecular dynamics simulations further elucidate that the (3R,8S,9S,12S) configuration stabilizes a closed flap conformation in the wild-type protease, optimally positioning residues Gly48-Gly49-Gly50 for inhibitor contact. Diastereomers induce suboptimal flap dynamics (increased root-mean-square fluctuation >1.5 Å), reducing residence time and inhibitory potency. The stereospecific binding also explains the resistance profile of mutations like I84V, which disrupts hydrophobic contacts with the pyridinylphenyl group positioned by the (9S,12S) configuration [6] [9].

Properties

CAS Number

1332981-14-2

Product Name

(3R,8S,9S,12S)-Atazanavir

IUPAC Name

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C38H52N6O7

Molecular Weight

704.87

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Synonyms

(3R,8S,9S,12S)-Atazanavir

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.